molecular formula C14H13N3O3S B12164281 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B12164281
M. Wt: 303.34 g/mol
InChI Key: SUKXHWDWBWIWTG-UHFFFAOYSA-N
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Description

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of a thieno[3,4-c]pyrazole ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thieno[3,4-c]pyrazole ring followed by the attachment of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-c]pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a thieno[3,4-c]pyrazole ring and a benzodioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C14H13N3O3S/c1-17-13(9-5-21-6-10(9)16-17)15-14(18)8-2-3-11-12(4-8)20-7-19-11/h2-4H,5-7H2,1H3,(H,15,18)

InChI Key

SUKXHWDWBWIWTG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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